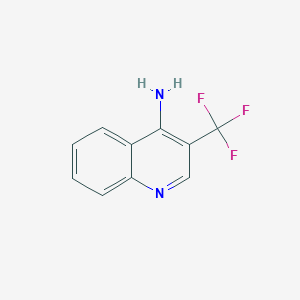

3-(Trifluoromethyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trifluoromethyl)quinolin-4-amine is a chemical compound with the molecular formula C10H7F3N2 . It is a solid or liquid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, an Ullmann-type coupling reaction where nucleophilic substitution of Br from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Molecular Structure Analysis

The InChI code for 3-(Trifluoromethyl)quinolin-4-amine is 1S/C10H7F3N2/c11-10(12,13)7-5-15-8-4-2-1-3-6(8)9(7)14/h1-5H,(H2,14,15) . The molecular weight of the compound is 212.17 .

Physical And Chemical Properties Analysis

3-(Trifluoromethyl)quinolin-4-amine has a molecular weight of 212.17 . It is a solid or liquid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Aplicaciones Científicas De Investigación

- Researchers have designed and synthesized a series of 2-(trifluoromethyl)quinolin-4-amine derivatives as microtubule-targeted agents (MTAs). These compounds exhibit potent antitumor activity by inhibiting microtubule polymerization . Specifically, compound 5e demonstrated better anti-proliferative activity against HeLa cell lines than combretastatin A-4. It also disrupted tubulin networks and induced apoptosis in HeLa cells .

- The synthesis of N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine derivatives has been reported. These compounds may possess antimicrobial activity, although further studies are needed to explore their efficacy .

- Compound 5e, a representative derivative, acts as a new class of tubulin inhibitor similar to colchicine. It disrupts tubulin networks, leading to cell cycle arrest at the G2/M phase and apoptosis .

- Researchers have employed structural optimization strategies to design and synthesize 2-(trifluoromethyl)quinolin-4-amine derivatives. These efforts aim to enhance their potency as microtubule-targeted agents for potential drug development .

- The synthesis of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives involves the introduction of a trifluoromethyl group. This synthetic methodology could be useful for accessing related compounds with diverse substitution patterns .

- The compound’s unique trifluoromethyl group may confer advantageous pharmacokinetic properties, influencing drug distribution, metabolism, and bioavailability. Researchers explore its potential as a scaffold for novel pharmaceutical agents .

Antitumor Activity

Antimicrobial Properties

Tubulin Inhibition

Drug Design and Optimization

Synthetic Methodology

Pharmaceutical Applications

Safety and Hazards

The safety information for 3-(Trifluoromethyl)quinolin-4-amine indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers

Several relevant papers were found during the search. These papers discuss the synthesis of quinoline and its analogues , the design and synthesis of 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents , and the synthesis of new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives .

Mecanismo De Acción

Target of Action

The primary target of 3-(Trifluoromethyl)quinolin-4-amine is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport. They are also involved in cell division, serving as the structural framework for the mitotic spindle, which segregates chromosomes during mitosis .

Mode of Action

3-(Trifluoromethyl)quinolin-4-amine interacts with its target by inhibiting microtubule polymerization . This interaction disrupts the formation and stability of microtubules, leading to alterations in cell structure and function . The compound’s mode of action is similar to that of colchicine, a well-known microtubule inhibitor .

Biochemical Pathways

The disruption of microtubule dynamics by 3-(Trifluoromethyl)quinolin-4-amine affects various biochemical pathways. Most notably, it impacts the cell cycle , particularly the transition from the G2 phase to the M phase . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Result of Action

The inhibition of microtubule polymerization by 3-(Trifluoromethyl)quinolin-4-amine leads to significant molecular and cellular effects. It disrupts the tubulin network in cells, arrests cells at the G2/M phase of the cell cycle, and induces apoptosis . These effects can inhibit cell proliferation and induce cell death, particularly in cancer cells .

Propiedades

IUPAC Name |

3-(trifluoromethyl)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-5-15-8-4-2-1-3-6(8)9(7)14/h1-5H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRFXDGNVFQKER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)quinolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)

![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)

![methyl N-[(3-methylbutyl)carbamoyl]glycinate](/img/structure/B2405791.png)